molecular formula C10H11F5OSi B1630380 Pentafluorophenylethoxydimethylsilane CAS No. 71338-73-3

Pentafluorophenylethoxydimethylsilane

Cat. No. B1630380
CAS RN: 71338-73-3
M. Wt: 270.27 g/mol
InChI Key: HOENFMGYUBYVDH-UHFFFAOYSA-N
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Description

“Pentafluorophenylethoxydimethylsilane” is a chemical compound with the IUPAC name dimethyl (2,3,4,5,6-pentafluorophenyl)silyl ethyl ether . It has a molecular weight of 270.27 .


Molecular Structure Analysis

The InChI code for “Pentafluorophenylethoxydimethylsilane” is 1S/C10H11F5OSi/c1-4-16-17(2,3)10-8(14)6(12)5(11)7(13)9(10)15/h4H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Fluoropolysiloxanes Synthesis

Pentafluorophenylmethyldiethoxysilane, a related compound, has been utilized for preparing fluoropolysiloxanes, highlighting its significance due to its high fluorine content. This compound was synthesized and polymerized to yield poly(pentafluorophenylmethylsiloxane), which was characterized for its potential in applications requiring unusual properties like permeability and surface activity (Qi Zhao & J. E. Mark, 1992).

Electrolyte Additive for Lithium-Ion Batteries

2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, a compound with similarities, has been reported as a bifunctional electrolyte additive for lithium-ion batteries. It exhibits a redox potential suitable for overcharge protection and acts as an anion receptor to dissolve LiF, generated during battery operation (Zonghai Chen & K. Amine, 2007).

Surface Engineering of Microfluidic Devices

Chemical vapor deposition polymerization has been used to functionalize PDMS-made microfluidic devices with poly[para-xylylene carboxylic acid pentafluorophenolester-co-para-xylylene], demonstrating the application of fluorinated compounds in creating reactive coatings for bioassays and cell-based research (J. Lahann et al., 2003).

Ceramic Membranes for Membrane Distillation

Surface treatments utilizing compounds like trichloromethylsilane have made ceramic membranes hydrophobic, suitable for direct contact membrane distillation (DCMD). This application underscores the role of silane compounds in enhancing the performance of ceramic membranes for water treatment and desalination processes (Zachary Hendren et al., 2009).

Passivating Films for Battery Electrodes

(pentafluorophenylpropyl)trimethoxysilane (PFPPS) has been used to create a passivating film on lithium-ion battery electrodes, demonstrating its effectiveness in improving battery performance and stability by mitigating electrolyte decomposition and metal dissolution (Seulki Chae et al., 2018).

properties

IUPAC Name

ethoxy-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F5OSi/c1-4-16-17(2,3)10-8(14)6(12)5(11)7(13)9(10)15/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOENFMGYUBYVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F5OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenylethoxydimethylsilane

CAS RN

71338-73-3
Record name 71338-73-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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